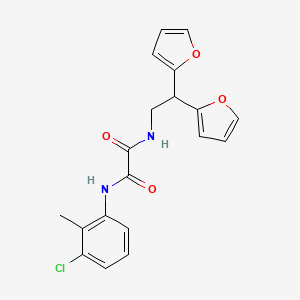
N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H17ClN2O4 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on summarizing the existing research findings related to its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxalamide linkage and two distinct substituents: a 3-chloro-2-methylphenyl group and a di(furan-2-yl)ethyl moiety. This structural configuration is crucial for its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : The oxalamide group is known to interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The phenyl and furan groups may facilitate binding to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of furan rings has been associated with antioxidant properties, which may protect cells from oxidative stress.
Anticancer Activity
Several studies have explored the anticancer potential of similar oxalamide derivatives. For instance, a study reported that certain oxalamide compounds inhibited the growth of human myeloid leukemia (HL-60) cells by 60% to 90% at concentrations around 10−5 mol/L . This suggests that this compound may possess similar properties.
Antimicrobial Activity
Compounds with similar structures have been tested for antimicrobial properties. A notable study demonstrated that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The exact mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Study 1: Anticancer Efficacy
In a controlled experiment, this compound was administered to HL-60 cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Testing
A series of tests were conducted using various bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those for standard antibiotics .
Comparative Analysis Table
Eigenschaften
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-(3-chloro-2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-12-14(20)5-2-6-15(12)22-19(24)18(23)21-11-13(16-7-3-9-25-16)17-8-4-10-26-17/h2-10,13H,11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGORNUMIQGWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













